1-[(2-Chloropyridin-4-yl)methyl]azepane
Description
1-[(2-Chloropyridin-4-yl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring linked via a methylene group to a 2-chloropyridine moiety.
Properties
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-9-11(5-6-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUGGADWKSYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azepane, followed by nucleophilic substitution with 2-chloropyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloropyridin-4-yl)methyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(2-Chloropyridin-4-yl)methyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrimidine-Based Analogs
Compound : 1-(2-Chloro-5-fluoro-4-pyrimidinyl)azepane (CAS 1338495-03-6)
- Molecular Formula : C₁₀H₁₃ClFN₃
- Molecular Weight : 229.683 g/mol
- Key Differences: Replaces the pyridine ring with a pyrimidine system, introducing an additional nitrogen atom.
- Implications : The fluorine atom may increase metabolic stability but reduce lipophilicity relative to the chloro-pyridine derivative .
Diazepane Derivatives
Compound : 1-(2-Chloro-6-Methyl-pyrimidin-4-yl)-[1,4]diazepane (CAS 502133-57-5)
- Molecular Formula : C₁₀H₁₅ClN₄
- Molecular Weight : 226.71 g/mol (estimated)
- Key Differences :
- Features a diazepane ring (seven-membered with two nitrogens) instead of azepane.
- The pyrimidine ring includes a methyl group at the 6-position, increasing steric bulk.
- Implications : The additional nitrogen in diazepane may enhance solubility in polar solvents, while the methyl group could hinder steric access in binding interactions .
Compound : 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride
Pyridine Derivatives with Bulky Substituents
Compound : N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS 1186310-83-7)
- Molecular Formula : C₂₂H₃₈ClN₃O₂Si
- Molecular Weight : 440.10 g/mol
- Key Differences :
- Contains a bulky tert-butyldimethylsilyloxy (TBS) group and a pivalamide moiety.
- The pyrrolidinylmethyl substituent introduces a five-membered ring, contrasting with azepane’s seven-membered structure.
Positional Isomers and Ring Variants
Compound : 1-(Pyridin-3-yl)azepane (2.3ac)
- Synthesis : Prepared via nucleophilic amination of 3-methoxypyridine with an amine under flash conditions (9 hours, 45% yield) .
- Key Differences: Chlorine substituent absent; pyridine is linked at the 3-position instead of 4-position.
Compound : 4-(Pyridin-3-yl)morpholine (2.3ad)
- Key Differences :
- Replaces azepane with morpholine (six-membered ring with oxygen).
- Oxygen in morpholine increases polarity and hydrogen-bonding capability compared to azepane’s nitrogen.
- Implications : Morpholine’s smaller ring size and oxygen atom may enhance solubility but reduce conformational flexibility .
Biological Activity
1-[(2-Chloropyridin-4-yl)methyl]azepane is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has a molecular formula of and a molecular weight of approximately 221.70 g/mol. The presence of the chloropyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and as an antimicrobial agent.
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Piperidine derivatives, including this compound, are known to influence multiple biochemical pathways, which may lead to various pharmacological effects such as:
- Antidepressant activity : By modulating serotonin and norepinephrine levels.
- Antimicrobial properties : Through inhibition of bacterial growth by disrupting cell wall synthesis.
Pharmacological Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Effects : A study conducted on animal models indicated that this compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test, suggesting its potential utility in treating depression .
- Antimicrobial Activity : In vitro assays demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved the disruption of bacterial cell membranes, leading to cell lysis.
- Neuroprotective Effects : Research has indicated that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through antioxidant mechanisms that reduce oxidative stress .
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
